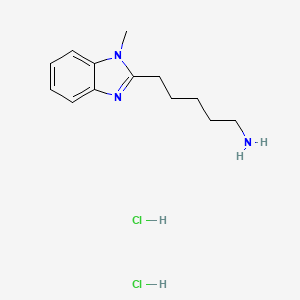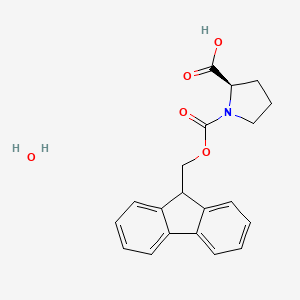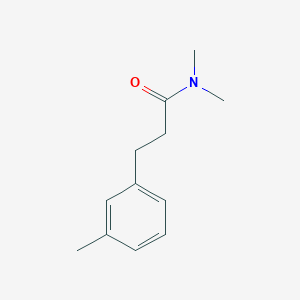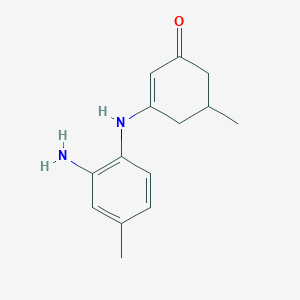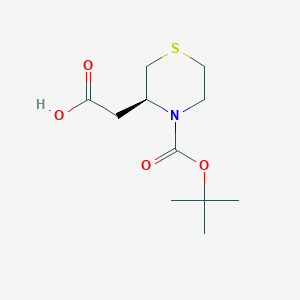
N-alpha-Actetyl-3-chloro-D-phenylalanine (Ac-D-Phe(3-Cl)-OH)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-alpha-Acetyl-3-chloro-D-phenylalanine (Ac-D-Phe(3-Cl)-OH) is an amino acid derivative that has recently become of great interest to scientists and researchers due to its potential applications in a variety of fields. This compound has been found to possess unique properties that make it an attractive candidate for research and development in the fields of medicine, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Ac-D-Phe(3-Cl)-OH has been studied for its potential applications in a variety of scientific fields. For example, it has been studied for its potential to act as a neurotransmitter in the brain, as well as its potential to act as an inhibitor of enzymes involved in the metabolism of proteins and carbohydrates. In addition, Ac-D-Phe(3-Cl)-OH has been studied for its potential to act as an antioxidant and to protect cells from oxidative damage.
Mécanisme D'action
The exact mechanism of action of Ac-D-Phe(3-Cl)-OH is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes involved in the metabolism of proteins and carbohydrates. Additionally, Ac-D-Phe(3-Cl)-OH has been shown to bind to certain receptors in the brain, suggesting that it may act as a neurotransmitter.
Biochemical and Physiological Effects
Ac-D-Phe(3-Cl)-OH has been shown to have a variety of biochemical and physiological effects. For example, it has been found to act as an inhibitor of enzymes involved in the metabolism of proteins and carbohydrates. Additionally, Ac-D-Phe(3-Cl)-OH has been shown to reduce inflammation, reduce oxidative stress, and act as an antioxidant.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ac-D-Phe(3-Cl)-OH in lab experiments include its ability to act as an inhibitor of enzymes involved in the metabolism of proteins and carbohydrates, as well as its potential to act as a neurotransmitter. Additionally, Ac-D-Phe(3-Cl)-OH has been found to reduce inflammation, reduce oxidative stress, and act as an antioxidant. However, there are some limitations to using Ac-D-Phe(3-Cl)-OH in lab experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and it is not yet known whether it is safe for long-term use in humans.
Orientations Futures
The potential applications of Ac-D-Phe(3-Cl)-OH are vast, and there are a number of future directions that can be explored. For example, further research could be conducted to better understand the exact mechanism of action of this compound and its potential to act as a neurotransmitter. Additionally, further research could be conducted to explore the potential of Ac-D-Phe(3-Cl)-OH to act as an inhibitor of enzymes involved in the metabolism of proteins and carbohydrates. Finally, further research could be conducted to explore the potential of Ac-D-Phe(3-Cl)-OH to reduce inflammation, reduce oxidative stress, and act as an antioxidant.
Méthodes De Synthèse
Ac-D-Phe(3-Cl)-OH can be synthesized by a two-step process. The first step involves the reaction of benzyl chloride with D-phenylalanine in the presence of an acid catalyst. This reaction produces an intermediate product, N-alpha-acetyl-3-chloro-D-phenylalanine. The second step involves the reaction of this intermediate product with a base, such as sodium hydroxide, to produce Ac-D-Phe(3-Cl)-OH.
Propriétés
IUPAC Name |
(2R)-2-acetamido-3-(3-chlorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASYVZNBHCVMEA-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC(=CC=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Acetamido-3-(3-chlorophenyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362839.png)
![[1,3]Dioxolo[4,5-b]pyridine-2-thione](/img/structure/B6362849.png)
![8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6362850.png)

